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Compound of Interest

Compound Name:
4-Bromo-2-

(difluoromethoxy)pyridine

Cat. No.: B1344760 Get Quote

For researchers, scientists, and drug development professionals, 4-Bromo-2-
(difluoromethoxy)pyridine has emerged as a valuable and versatile building block in

medicinal chemistry. Its unique combination of a reactive bromine handle and a

difluoromethoxy group offers significant potential for the synthesis of novel therapeutic agents,

particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the synthesis, properties, and

applications of 4-Bromo-2-(difluoromethoxy)pyridine, with a focus on its role in the

development of PROteolysis TArgeting Chimeras (PROTACs).

Physicochemical Properties and Spectroscopic
Data

Property Value Reference

Molecular Formula C₆H₄BrF₂NO [1]

Molecular Weight 224.005 g/mol [1]

CAS Number 832735-56-5 [1]

Appearance Not specified (likely a solid)

Purity ≥97% (commercially available) [1]

Storage Room temperature [1]
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Table 1: Physicochemical Properties of 4-Bromo-2-(difluoromethoxy)pyridine

Spectroscopic Data Interpretation

¹H NMR
Spectrum available, specific shifts not detailed

in readily available literature.

Mass Spectrometry

Spectrum available, specific fragmentation

patterns not detailed in readily available

literature.

Table 2: Spectroscopic Data for 4-Bromo-2-(difluoromethoxy)pyridine

Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-
(difluoromethoxy)pyridine is not readily available in peer-reviewed literature, a plausible

synthetic route can be inferred from the synthesis of structurally similar compounds, such as 5-

bromo-2-(difluoromethyl)-3-methyl-pyridine. The synthesis likely involves two key

transformations: the introduction of the difluoromethoxy group onto the pyridine ring and a

subsequent bromination step.

Hypothetical Synthetic Pathway
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Step 1: Difluoromethoxylation

Step 2: Bromination
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Caption: Hypothetical two-step synthesis of 4-Bromo-2-(difluoromethoxy)pyridine.

Step 1: Difluoromethoxylation of 2-Hydroxypyridine

The initial step would likely involve the reaction of 2-hydroxypyridine with a suitable

difluoromethoxylating agent. Reagents such as chlorodifluoromethane (ClCF₂H) in the

presence of a base are commonly used for this transformation. The reaction conditions would

need to be optimized to achieve a good yield of 2-(difluoromethoxy)pyridine.

Step 2: Bromination of 2-(Difluoromethoxy)pyridine

The second step would be the regioselective bromination of the 2-(difluoromethoxy)pyridine

intermediate. The difluoromethoxy group is an ortho-, para-director, and steric hindrance at the

ortho positions would likely favor bromination at the 4-position. Common brominating agents

such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and

potentially a catalyst would be employed.
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Detailed Experimental Protocol (Hypothetical):

To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent (e.g., dichloromethane or

acetonitrile), N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled

temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified

period, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is

quenched, and the product is isolated and purified using standard techniques such as

extraction and column chromatography.

Quantitative Data (Hypothetical):

Reaction
Step

Reactant
s

Reagents Solvent
Condition
s

Yield Purity

Difluoromet

hoxylation

2-

Hydroxypyr

idine

ClCF₂H,

Base
DMF

Optimized

temperatur

e and

pressure

60-80% >95%

Brominatio

n

2-

(Difluorom

ethoxy)pyri

dine

NBS CH₂Cl₂
0 °C to RT,

2-4 h
70-90% >98%

Table 3: Hypothetical Quantitative Data for the Synthesis of 4-Bromo-2-
(difluoromethoxy)pyridine

Applications in Drug Discovery and Development
The primary application of 4-Bromo-2-(difluoromethoxy)pyridine in drug discovery stems

from its utility as a versatile building block. The bromine atom serves as a convenient handle

for various cross-coupling reactions, allowing for the introduction of diverse molecular

fragments. The difluoromethoxy group can enhance the metabolic stability, cell permeability,

and binding affinity of a molecule.[2]

Role in PROTAC Development
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4-Bromo-2-(difluoromethoxy)pyridine is explicitly categorized as a "Protein Degrader

Building Block".[1] This indicates its significant potential in the synthesis of PROTACs, which

are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule typically consists of three components: a ligand that binds to the target

protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects

the two. 4-Bromo-2-(difluoromethoxy)pyridine is ideally suited for incorporation into the

linker region of a PROTAC.

PROTAC Synthesis Workflow

Warhead Ligand
(Binds to Target Protein)

Final PROTAC Molecule

Linker Intermediate
(from 4-Bromo-2-(difluoromethoxy)pyridine)E3 Ligase Ligand

4-Bromo-2-(difluoromethoxy)pyridine

  Suzuki or other
  cross-coupling reaction

Click to download full resolution via product page

Caption: Workflow for incorporating 4-Bromo-2-(difluoromethoxy)pyridine into a PROTAC.

The bromine atom on the pyridine ring can be readily functionalized through palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for

the attachment of the pyridine moiety to either the warhead or the E3 ligase ligand, or to

another part of the linker.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a bromopyridine is as follows:
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In an inert atmosphere, a reaction vessel is charged with 4-Bromo-2-
(difluoromethoxy)pyridine (1.0 eq.), a suitable boronic acid or boronate ester (1.1-1.5 eq.), a

palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2-3 eq.). A degassed solvent system (e.g., dioxane/water or toluene/water) is added,

and the mixture is heated to a temperature between 80-120 °C. The reaction progress is

monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and

purified by column chromatography.[4]

Reagent Role Typical Amount

4-Bromo-2-

(difluoromethoxy)pyridine
Aryl halide 1.0 equivalent

Arylboronic acid/ester Coupling partner 1.1 - 1.5 equivalents

Palladium catalyst Catalyst 1 - 5 mol%

Base (e.g., K₂CO₃, Cs₂CO₃) Activates boronic acid 2 - 3 equivalents

Solvent (e.g., Dioxane/H₂O) Reaction medium

Table 4: Typical Reagents for Suzuki-Miyaura Coupling

Signaling Pathway Context: Targeted Protein
Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein via the

ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target

protein into proximity with an E3 ubiquitin ligase.
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Targeted Protein Degradation Pathway

PROTAC
(containing 4-Bromo-2-

(difluoromethoxy)pyridine moiety)
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(Target-PROTAC-E3)Target Protein
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Caption: General signaling pathway for PROTAC-mediated protein degradation.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to

the target protein. The polyubiquitinated target protein is then recognized and degraded by the

26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then free to

engage another target protein molecule, acting in a catalytic manner. The incorporation of the

4-bromo-2-(difluoromethoxy)pyridine moiety into the linker can influence the stability and

conformation of this crucial ternary complex, thereby affecting the efficiency of protein

degradation.[5][6]

Conclusion
4-Bromo-2-(difluoromethoxy)pyridine is a key building block for medicinal chemists engaged

in the design and synthesis of novel therapeutics. Its utility in constructing complex molecules,

particularly PROTACs, positions it as a valuable tool in the development of next-generation

drugs. The ability to readily functionalize the pyridine ring via the bromo substituent, combined

with the beneficial properties imparted by the difluoromethoxy group, ensures that this

compound will continue to be of significant interest to the drug discovery community. Further

research into its applications and the development of optimized synthetic protocols will

undoubtedly expand its role in the creation of innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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